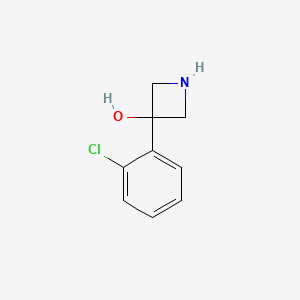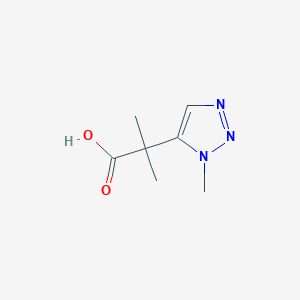
1-amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid is a compound that features a cyclohexane ring substituted with an amino group, a triazole ring, and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with hydrazine to form a hydrazone intermediate, which is then cyclized with formic acid to yield the triazole ring. The resulting compound is then subjected to amination and carboxylation reactions to introduce the amino and carboxylic acid groups, respectively .
Industrial production methods often involve the use of microwave irradiation to accelerate the reaction rates and improve yields. This approach has been successfully applied in the synthesis of various triazole derivatives, including this compound .
Analyse Chemischer Reaktionen
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . Major products formed from these reactions include nitro derivatives, alcohols, and substituted triazoles .
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt various biological processes, leading to therapeutic effects such as reduced cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1H-1,2,4-Triazol-3-amine: This compound also contains a triazole ring and an amino group, but lacks the cyclohexane and carboxylic acid groups.
3-(1H-1,2,4-Triazol-1-yl)benzoic acid: This compound features a triazole ring and a carboxylic acid group, but has a benzene ring instead of a cyclohexane ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H14N4O2 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
1-amino-3-(1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14N4O2/c10-9(8(14)15)3-1-2-7(4-9)13-6-11-5-12-13/h5-7H,1-4,10H2,(H,14,15) |
InChI-Schlüssel |
OMJZMSHUDZMAPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)(C(=O)O)N)N2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13062107.png)
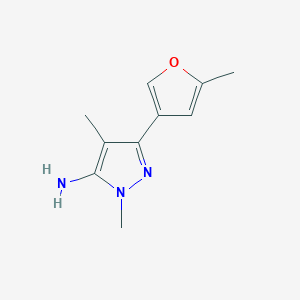


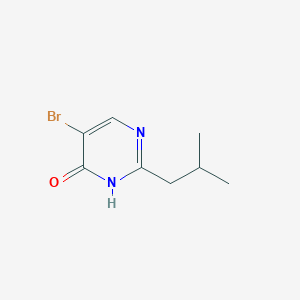

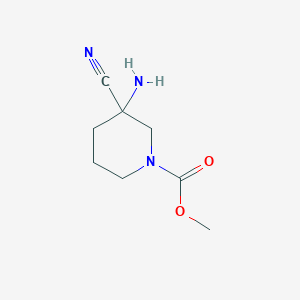
![2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde](/img/structure/B13062157.png)
![3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13062161.png)

